molecular formula C10H17N3 B572927 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211465-56-3

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B572927
CAS No.: 1211465-56-3
M. Wt: 179.267
InChI Key: PZPOBTXTOJZDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This hybrid structure combines a piperidine ring, a privileged motif in pharmaceuticals, with a 4-methylpyrazole group, a pairing known to contribute to a wide spectrum of biological activities. Piperidine derivatives are frequently investigated for their potential in developing therapies for central nervous system (CNS) diseases and as local anesthetic and antiarrhythmic agents . Furthermore, molecular frameworks incorporating pyrazole and piperidine are actively explored in oncology research. For instance, closely related pyrimidinyl pyrazole derivatives have demonstrated potent antiproliferative activity against human cancer cell lines by inhibiting tubulin polymerization, a key mechanism in halting cell division . The specific substitution pattern of the 4-methylpyrazole group on the piperidine ring makes this compound a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships (SAR). Computational predictions suggest that novel piperidine derivatives can interact with a diverse range of biological targets, including enzymes, receptors, and ion channels, making them promising candidates for pharmacological profiling and hit-to-lead optimization campaigns . This compound is intended for research purposes as a building block or a reference standard in these exploratory studies.

Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10/h6-7,10-11H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPOBTXTOJZDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211465-56-3
Record name 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The alkylation process requires a base to deprotonate the pyrazole’s NH group, enhancing its nucleophilicity. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates this reaction. For example:

  • Substrate : 4-Methyl-1H-pyrazole (1.0 equiv)

  • Alkylating agent : 4-(Chloromethyl)piperidine hydrochloride (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12–16 hours

  • Yield : 68–72%

Optimization Challenges

  • Regioselectivity : Competing alkylation at the pyrazole’s 1- and 3-positions necessitates careful control of steric and electronic factors. Bulky substituents on the piperidine ring favor 1-substitution.

  • Byproduct Formation : Over-alkylation or elimination reactions may occur if excess alkylating agent or elevated temperatures are used.

Mannich Reaction for Direct Methylene Bridge Formation

The Mannich reaction offers a one-pot synthesis by condensing 4-methyl-1H-pyrazole, formaldehyde, and piperidine. This method leverages the acidic NH proton of the pyrazole to form an iminium intermediate, which subsequently reacts with the amine (piperidine).

Protocol and Parameters

  • Reactants :

    • 4-Methyl-1H-pyrazole (1.0 equiv)

    • Formaldehyde (37% aqueous solution, 1.5 equiv)

    • Piperidine (1.2 equiv)

  • Catalyst : Acetic acid (10 mol%)

  • Solvent : Ethanol, reflux, 6–8 hours

  • Yield : 60–65%

Advantages and Limitations

  • Advantages : Avoids pre-functionalized piperidine derivatives, reducing synthetic steps.

  • Limitations : Competing self-condensation of formaldehyde with piperidine may lower yields. Adjusting the formaldehyde-to-amine ratio mitigates this issue.

Multi-Component Condensation Strategies

Multi-component reactions (MCRs) enable simultaneous construction of the pyrazole ring and its piperidine linkage. A notable approach involves hydrazine hydrate, diketones, and piperidine derivatives.

Hydrazine-Based Cyclization

Hydrazine hydrate reacts with β-keto esters or diketones to form pyrazole rings, which are subsequently alkylated with piperidine-containing reagents. For instance:

  • Step 1 : Synthesis of 3-methyl-1H-pyrazol-5(4H)-one via cyclization of ethyl acetoacetate with hydrazine hydrate (89% yield).

  • Step 2 : Alkylation with 4-(bromomethyl)piperidine under basic conditions (K₂CO₃/DMF, 70°C, 10 hours) to afford the target compound (58% yield).

Solvent and Temperature Effects

  • Optimal Solvents : Dioxane or ethanol enhances solubility of intermediates.

  • Temperature : Reflux conditions (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Alkylation68–7212–16High regioselectivityRequires pre-functionalized piperidine
Mannich Reaction60–656–8One-pot synthesisByproduct formation
Multi-Component Condensation58–6318–24Simultaneous ring formation and functionalizationMulti-step optimization required

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : Investigations into the compound's anticancer properties have shown promise. It may inhibit the growth of specific cancer cell lines, with preliminary results indicating effective cytotoxicity against various tumors .

Case Studies and Research Findings

Several research studies have focused on the therapeutic potential of this compound:

  • Antitumor Activity : A study demonstrated that this compound exhibited significant growth inhibition against certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Studies : Research has indicated that this compound may inhibit bacterial growth, warranting further investigation into its use as an antimicrobial agent .
  • Pharmacological Evaluation : Additional studies are needed to fully elucidate its pharmacological profiles and possible side effects .

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Methyl vs. Ethyl : Ethyl groups (e.g., in 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine) increase lipophilicity and alter metabolic stability compared to methyl analogs .
  • Electron-Withdrawing Groups : Nitro or bromo substituents (e.g., 4-(3-Nitro-1H-pyrazol-1-yl)methylpiperidine) enhance reactivity for nucleophilic substitution or metal coordination .

Positional Isomerism :

  • Placement of the pyrazole on the piperidine ring (e.g., 2-(4-Methyl-1H-pyrazol-1-yl)piperidine vs. 4-substituted analogs) significantly impacts biological activity due to steric and electronic variations .

Salt Forms :

  • Hydrochloride salts (e.g., Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride) improve solubility and crystallinity, critical for pharmaceutical formulation .

Hybrid Structures :

  • Compounds like 4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylpiperidine combine substituents on both rings, enabling fine-tuning of steric bulk and binding affinity .

Biological Activity

The compound 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine is a piperidine derivative that has garnered interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9_9H15_{15}N3_3. The presence of the pyrazole ring contributes to its biological activity. The methyl group on the pyrazole enhances interactions with biological targets, potentially influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that compounds with similar structures demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. For instance, studies have highlighted the effectiveness of pyrazole derivatives in reducing inflammation markers in vivo .

Anticancer Potential

The anticancer activity of piperidine derivatives has been explored extensively. One study found that compounds similar to this compound exhibited selective inhibition of cancer cell lines, indicating potential as anticancer agents. This activity is often linked to their ability to interfere with specific signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, including kinases and proteases, which are crucial in cellular signaling and metabolism.
  • Receptor Modulation : It may act as a modulator for G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and other physiological responses.
  • Ion Channel Interaction : Studies suggest that it can affect voltage-gated ion channels, impacting neuronal excitability and synaptic transmission .

Case Studies

A comprehensive analysis of piperidine derivatives indicated their broad pharmacological spectrum. For instance, one study utilized computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the potential biological activities of these compounds. The results showed high probabilities for activities related to inflammation control, neuroprotection, and antimicrobial effects .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeMIC Values (µg/mL)IC50 Values (µM)References
Antimicrobial2.50 - 20- ,
Anti-inflammatory-0.07 - 0.08 ,
Anticancer-- ,

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, describes a procedure using a primary amine and pyrazolo-pyridine intermediates under alkaline conditions (e.g., NaOH in dichloromethane) to achieve yields of ~55% . Key parameters include:

  • Temperature : Higher temperatures (e.g., reflux) accelerate reactions but may increase side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts : Palladium catalysts improve cross-coupling efficiency in heterocyclic systems .
    Validation : Monitor reaction progress via TLC or HPLC, and optimize purification using column chromatography or recrystallization .

Basic: How are physicochemical properties (e.g., pKa, solubility) experimentally determined for this compound?

Answer:

  • pKa : Potentiometric titration in aqueous or mixed solvents (e.g., water:methanol) to measure ionization states .
  • Solubility : Shake-flask method with HPLC quantification across pH buffers .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to assess decomposition points .
    Predicted vs. Experimental : Predicted pKa (13.23) and density (1.235 g/cm³) from computational tools (e.g., ACD/Labs) often require empirical validation due to heterocyclic interactions .

Advanced: How can discrepancies between predicted and experimental physicochemical data be resolved?

Answer:
Discrepancies arise from computational assumptions (e.g., ignoring solvent effects or crystal packing). Strategies include:

  • Crystallography : X-ray analysis (e.g., ) resolves structural ambiguities affecting pKa and solubility .
  • MD Simulations : Molecular dynamics to model solvent interactions and refine predicted boiling points .
  • Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks (evidenced by H313 health hazard codes) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with receptor binding using software like MOE .
  • Docking Studies : Simulate interactions with targets (e.g., serotonin receptors) to prioritize synthetic targets .
  • Reaction Pathway Prediction : Tools like ICReDD integrate quantum chemistry to optimize reaction steps and reduce trial-and-error .

Advanced: What analytical techniques are most effective for characterizing by-products in synthesis?

Answer:

  • LC-MS/MS : Identify low-abundance impurities via high-resolution mass spectrometry .
  • NMR Spectroscopy : 2D NOESY or HSQC to distinguish regioisomers (common in pyrazole-piperidine systems) .
  • PXRD : Detect crystalline by-products missed by chromatography .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to track decomposition (HPLC monitoring) .
  • Lyophilization : Improve long-term stability by removing hydrolytic water .

Advanced: What strategies reconcile contradictory bioactivity data across in vitro and in vivo models?

Answer:

  • Metabolite Profiling : LC-MS to identify active metabolites not accounted for in vitro .
  • PK/PD Modeling : Adjust dosing regimens to align with tissue distribution patterns .
  • Cellular Context : Use primary cells (vs. immortalized lines) to better mimic in vivo conditions .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for >95% purity .
  • Chiral HPLC : For enantiomeric resolution if asymmetric centers are present .

Advanced: How can structural modifications enhance selectivity for neurological targets?

Answer:

  • Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -F) to modulate blood-brain barrier penetration .
  • Pyrazole Optimization : Vary methyl group positions to reduce off-target binding (e.g., histamine receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.